Isradipine d6 is a deuterated derivative of isradipine, a well-known dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina pectoris. The introduction of six deuterium atoms into the isradipine structure enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound for both therapeutic and research applications. Isradipine d6 serves as a reference compound in various scientific studies, particularly in the fields of analytical chemistry and pharmacokinetics, where understanding the effects of deuteration can provide insights into drug behavior and efficacy.
The synthesis of Isradipine d6 involves the incorporation of deuterium atoms into the isradipine molecule through several methods:
Industrial production typically employs large-scale hydrogen-deuterium exchange reactions under controlled conditions to achieve high yield and purity. Key techniques include:
The molecular formula for Isradipine d6 is C19H15N3O5D6, indicating that it retains the core structure of isradipine while incorporating six deuterium atoms. The molecular weight is approximately 377.43 g/mol.
Property | Value |
---|---|
CAS Number | 1261398-97-3 |
Molecular Formula | C19H15N3O5D6 |
Molecular Weight | 377.43 g/mol |
Purity | > 95% |
The structural integrity and functional groups of Isradipine d6 mirror those of its non-deuterated counterpart, contributing to its biological activity as a calcium channel blocker.
Isradipine d6 can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The major products formed depend on the specific reagents and conditions utilized during these chemical processes.
Isradipine d6 functions primarily as a calcium channel blocker. It inhibits voltage-dependent calcium channels, leading to decreased intracellular calcium levels in vascular smooth muscle cells. This action results in vasodilation, reduced peripheral resistance, and ultimately lowers blood pressure. The presence of deuterium atoms may enhance its pharmacokinetic profile by affecting its metabolic pathways, potentially leading to prolonged action compared to non-deuterated isradipine .
Isradipine d6 exhibits properties consistent with dihydropyridine derivatives, including solubility in organic solvents and stability under standard laboratory conditions.
The chemical properties are characterized by:
Relevant data indicates that Isradipine d6 maintains high purity (> 95%), crucial for its application in scientific research .
Isradipine d6 has diverse applications across several scientific domains:
Isradipine-d6 features six deuterium atoms (²H or D) strategically replacing protium (¹H) at specific sites on the dihydropyridine (DHP) ring and adjacent substituents. The primary substitution occurs at the two methyl groups (–CD₃) attached to C2 and C6 of the DHP core, along with deuterium incorporation at the methine position (H–D) of the isopropyl ester moiety. This labeling pattern preserves the planar conformation of the DHP ring while altering vibrational frequencies and bond energies due to the mass difference between deuterium and hydrogen. The deuterated methyl groups exhibit reduced C–D bond stretching in infrared spectroscopy (∼2,100 cm⁻¹) compared to C–H bonds (∼2,900 cm⁻¹), confirming successful isotopic substitution [1] [2].
Table 1: Deuterium Substitution Sites in Isradipine-d6
Position | Functional Group | Protiated Form | Deuterated Form |
---|---|---|---|
C2 & C6 | Methyl groups | –CH₃ | –CD₃ |
C3' | Isopropyl ester | –CH(CH₃)₂ | –CD(CD₃)₂ |
Benzoxadiazole | Aromatic positions | C–H | Unmodified |
¹H-NMR spectra of isradipine-d6 show signal attenuation at δ 2.35 ppm (C2/C6 methyl groups) and δ 5.05 ppm (isopropyl methine proton), confirming deuterium incorporation. In contrast, ¹³C-NMR reveals isotopic shifts at the methyl carbon resonances (δ 20.1 ppm → 20.3 ppm) due to the reduced Fermi contact term. Two-dimensional ¹H-¹³C heteronuclear single-quantum coherence (HSQC) spectroscopy further verifies the absence of cross-peaks for deuterated carbons, while the benzoxadiazole ring signals (δ 148.9, 126.5, 121.8 ppm) remain unchanged. Minor isotopologues (e.g., d5, d7) are detectable at <2% abundance via ²H-NMR at 61.4 MHz, ensuring isotopic purity [1] [4].
High-resolution mass spectrometry (HRMS) distinguishes isradipine-d6 ([M+H]⁺ m/z 377.42) from protiated isradipine ([M+H]⁺ m/z 371.39) by a +6.03 Da mass shift. Fragmentation patterns diverge significantly:
Table 2: Key Mass Spectrometric Fragments of Isradipine vs. Isradipine-d6
Fragment Ion | Protiated m/z | Deuterated m/z | Proposed Assignment |
---|---|---|---|
[M+H]⁺ | 371.39 | 377.42 | Molecular ion |
[M+H–OCH]⁺ | 355.37 | 361.40 | Ester cleavage |
[C₅H₇N]⁺ | 43.04 | 44.06 | Methylpyridinium ion |
Deuteration marginally increases hydrophobicity, with isradipine-d6 exhibiting a LogP of 3.62 ± 0.05 (vs. 3.59 ± 0.03 for protiated isradipine). This arises from weaker deuterium hydrogen bonding with water molecules. Solubility assays reveal:
Table 3: Solubility Profile of Isradipine-d6 vs. Isradipine
Solvent | Isradipine (mg/mL) | Isradipine-d6 (mg/mL) | Change (%) |
---|---|---|---|
Water (pH 7.4) | 0.85 ± 0.05 | 0.82 ± 0.07 | -3.5 |
Methanol | 12.3 ± 0.8 | 12.1 ± 0.9 | -1.6 |
Acetonitrile | 8.7 ± 0.6 | 8.5 ± 0.7 | -2.3 |
CDCl₃ | 25.9 ± 1.2 | 26.3 ± 1.4 | +1.5 |
Isradipine-d6 demonstrates enhanced thermal stability in solid-state accelerated aging studies (40°C/75% RH), with <0.5% deuterium loss over 6 months. In solution:
X-ray powder diffraction (XRPD) identifies two distinct polymorphs:
Comprehensive Compound Listing
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9